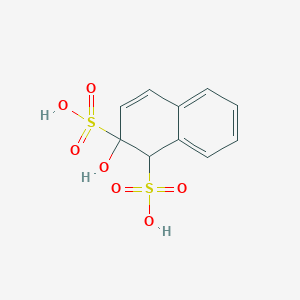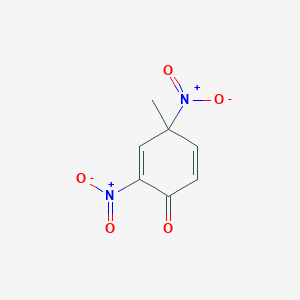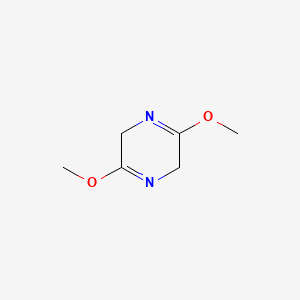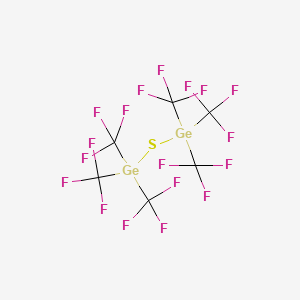
Hexakis(trifluoromethyl)digermathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexakis(trifluoromethyl)digermathiane is a unique organogermanium compound characterized by the presence of six trifluoromethyl groups attached to a digermathiane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis(trifluoromethyl)digermathiane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows: [ \text{GeCl}_4 + 6 \text{CF}_3\text{Li} \rightarrow \text{Ge(CF}_3)_6 + 4 \text{LiCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of side products and to ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions: Hexakis(trifluoromethyl)digermathiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of germanium oxides.
Reduction: Formation of partially reduced germanium compounds.
Substitution: Formation of substituted germanium compounds with various functional groups.
Aplicaciones Científicas De Investigación
Hexakis(trifluoromethyl)digermathiane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of Hexakis(trifluoromethyl)digermathiane involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and proteins, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Hexakis(trifluoromethyl)digermathiane can be compared with other similar compounds such as:
Hexakis(trifluoromethyl)benzene: Similar in structure but with a benzene core instead of a digermathiane core.
Hexakis(trifluoromethyl)cyclohexane: Similar in structure but with a cyclohexane core.
Hexakis(trifluoromethyl)disilathiane: Similar in structure but with a disilathiane core.
Uniqueness: this compound is unique due to the presence of germanium atoms, which impart distinct chemical properties compared to its silicon or carbon analogs. The germanium atoms provide unique electronic and steric effects, making this compound particularly interesting for various applications.
Propiedades
Número CAS |
112438-41-2 |
|---|---|
Fórmula molecular |
C6F18Ge2S |
Peso molecular |
591.4 g/mol |
Nombre IUPAC |
tris(trifluoromethyl)-[tris(trifluoromethyl)germylsulfanyl]germane |
InChI |
InChI=1S/C6F18Ge2S/c7-1(8,9)25(2(10,11)12,3(13,14)15)27-26(4(16,17)18,5(19,20)21)6(22,23)24 |
Clave InChI |
DHPYDPZYGGECFM-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)S[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]benzamide](/img/structure/B14294813.png)

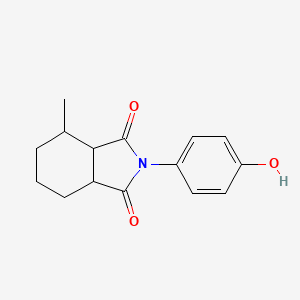
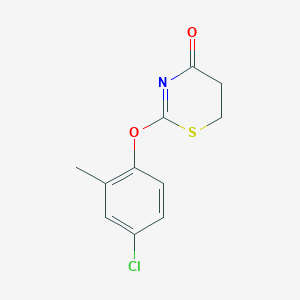

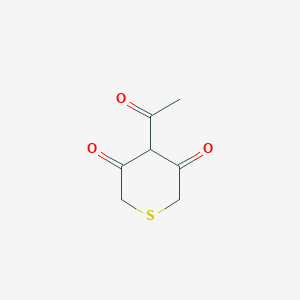

phosphanium bromide](/img/structure/B14294841.png)
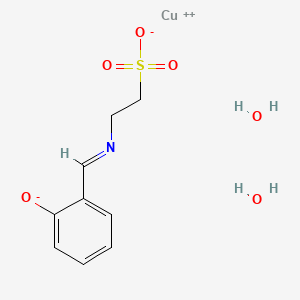
![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
